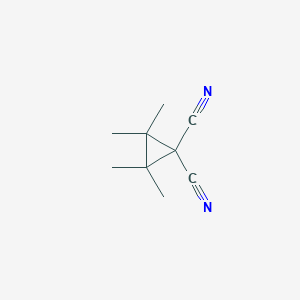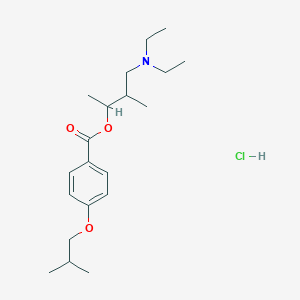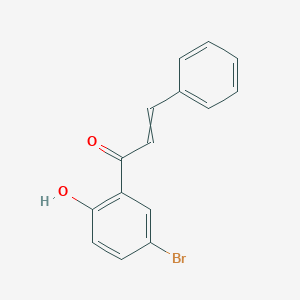![molecular formula C7H6F2S B072450 [(Difluoromethyl)thio]benzene CAS No. 1535-67-7](/img/structure/B72450.png)
[(Difluoromethyl)thio]benzene
説明
Synthesis Analysis
[(Difluoromethyl)thio]benzene and related compounds can be synthesized through various methods. For example, the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides demonstrates the incorporation of (trifluoromethyl)thio groups into complex scaffolds, providing insight into similar strategies that might be applied for [(Difluoromethyl)thio]benzene synthesis (Xiao et al., 2013).
Molecular Structure Analysis
Molecular structure plays a crucial role in the physical and chemical properties of a compound. For instance, the planar structures of benzo[1,2-b:4,5-b']dichalcogenophenes including thiophene homologues have been elucidated through single-crystal X-ray analysis, indicating a herringbone arrangement. This kind of structural information is pivotal for understanding the reactivity and properties of [(Difluoromethyl)thio]benzene (Takimiya et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of [(Difluoromethyl)thio]benzene can be anticipated based on related compounds' behavior. For example, the synthesis and reactions of thiophene derivatives provide insights into possible chemical transformations that [(Difluoromethyl)thio]benzene might undergo, such as cycloaddition reactions, which are crucial for creating complex molecular architectures (Ishii et al., 1991).
Physical Properties Analysis
The synthesis and stability of fluorinated thiophenes and benzenes highlight the impact of fluorination on the physical properties of these compounds. For example, fluorination has been shown to significantly affect the thermal and oxidative stability of these materials, which may also apply to [(Difluoromethyl)thio]benzene (Kiryanov et al., 2001).
Chemical Properties Analysis
The chemical properties of [(Difluoromethyl)thio]benzene, such as reactivity towards various electrophiles and nucleophiles, can be inferred from studies on similar sulfur-containing heterocycles. For example, the electrophilic cyclization of thiophene derivatives to produce benzo[b]thiophenes demonstrates potential pathways for functionalizing [(Difluoromethyl)thio]benzene under various conditions (Yue & Larock, 2002).
科学的研究の応用
1. Late-stage difluoromethylation
- Summary of Application: This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application: The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
2. Direct Difluoromethylation of Heterocycles
- Summary of Application: This is a novel transition metal- and oxidant-free visible light-photoinduced protocol for direct C(sp2)-H difluoromethylation of heterocycles .
- Methods of Application: The reaction afforded difluoromethyl heterocycles without using colored organic dyes and metal catalysts in good yields and showed a broad substrate tolerance .
- Results or Outcomes: The representative products exhibited potential drug activity, and one product showed good antifungal activities against Rhizoctorzia solani (62.7%) .
3. Single-Benzene-Based Fluorophores
- Summary of Application: Single-Benzene-Based Fluorophores (SBBFs) have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone. They have been used in various basic research fields and industries .
- Methods of Application: The physicochemical properties of SBBFs and representative examples of their applications provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .
- Results or Outcomes: Hundreds of organic fluorophores have been developed, and many studies have introduced new rationales for the fluorophore design and the analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .
4. Generation of Difluorocarbenes
- Summary of Application: This feature article provides an account of the generation of free and metal difluorocarbenes from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na .
- Methods of Application: The difluorocarbenes thus generated react with (thio)carbonyl compounds .
- Results or Outcomes: The application of these difluorocarbenes to the facile synthesis of valuable organofluorine compounds .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
difluoromethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBCPHMQJEQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165340 | |
| Record name | ((Difluoromethyl)thio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Difluoromethyl)thio]benzene | |
CAS RN |
1535-67-7 | |
| Record name | [(Difluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Difluoromethyl)thio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((Difluoromethyl)thio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(difluoromethyl)thio]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(Difluoromethyl)thio]benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5Q3LB9LTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

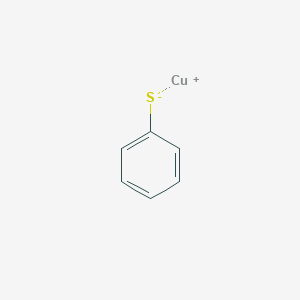
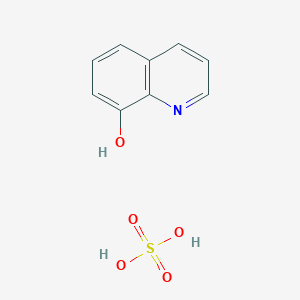



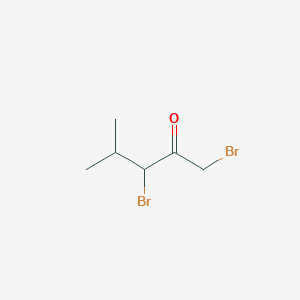
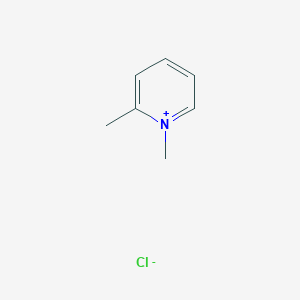
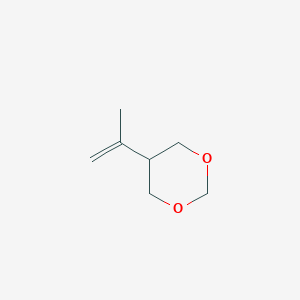
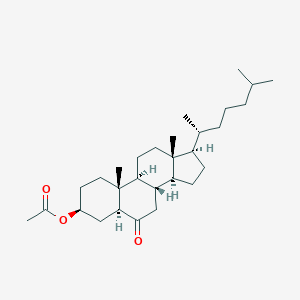
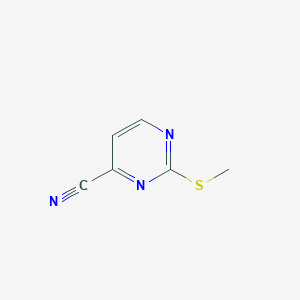
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
